
2-(1-Methylazetidin-3-yl)ethan-1-amine
Descripción general
Descripción
“2-(1-Methylazetidin-3-yl)ethan-1-amine” is a chemical compound with the IUPAC name “2-(1-methylazetidin-3-yl)ethan-1-amine”. It has a molecular weight of 114.19 . It is available in two forms: as a dihydrochloride salt with a molecular weight of 187.11 , and as a liquid .
Molecular Structure Analysis
The InChI code for “2-(1-Methylazetidin-3-yl)ethan-1-amine” is 1S/C6H14N2/c1-8-4-6(5-8)2-3-7/h6H,2-5,7H2,1H3 . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“2-(1-Methylazetidin-3-yl)ethan-1-amine” is a liquid at room temperature . The dihydrochloride salt form of the compound is a powder . The compound should be stored at 4°C and protected from light .
Aplicaciones Científicas De Investigación
Organic Synthesis
- Summary of the Application : “2-(1-Methylazetidin-3-yl)ethan-1-amine” is used in the synthesis of new heterocyclic amino acid derivatives containing azetidine .
- Methods of Application : The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
- Results or Outcomes : The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
Pharmaceuticals
- Summary of the Application : “(S)-1-(1-methylazetidin-3-yl)ethan-1-ol”, a derivative of “2-(1-Methylazetidin-3-yl)ethan-1-amine”, is used in scientific research, particularly in pharmaceuticals.
Antibacterial, Antimycobacterial, and Antifungal Agents
- Summary of the Application : This compound can be used in the design and synthesis of Schiff base scaffolds, which have shown significant antimicrobial activity .
- Methods of Application : A series of (E)-1-(3/4-{[(E)-(2-chloroquinolin-3-yl)methylidene]amino}phenyl)ethan-1-one oximes have been designed and synthesized by the condensation of 2-chloroquinoline-3-carbaldehydes and (E)-1-(3/4-aminophenyl)ethan-1-one oximes using glacial acetic acid as a catalyst .
- Results or Outcomes : Compounds exhibited significant antimicrobial activity against Gram-positive (S. aureus, B. subtilis) and Gram-negative bacteria (S. Typhi, P. aeruginosa) and fungi (A. niger, A. flavus), whereas some compounds showed antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain with MIC in the range of 1.6 to 100 µg/mL .
Drug Design
- Summary of the Application : This compound can be used in the design of new drugs .
- Methods of Application : The compound can be fused with various other compounds to design novel quinoline derivatives .
- Results or Outcomes : The newly synthesized compounds were characterized by 1H and 13C NMR, FT-IR, and mass spectra . They showed optimal drug scores and negligible toxicities and satisfied Lipinskiʼs rule of five .
Antimicrobial Agents
- Summary of the Application : This compound can be used in the synthesis of antimicrobial agents .
- Methods of Application : A series of substituted 2-chloroquinoline-3-carbaldehydes, which can be fused with various other compounds to design novel quinoline derivatives .
- Results or Outcomes : Compounds exhibited significant antimicrobial activity against Gram-positive (S. aureus, B. subtilis) and Gram-negative bacteria (S. Typhi, P. aeruginosa) and fungi (A. niger, A. flavus) .
Safety And Hazards
The compound is classified as dangerous, with hazard statements H226, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
2-(1-methylazetidin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-8-4-6(5-8)2-3-7/h6H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSQGWLRGUDBKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylazetidin-3-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




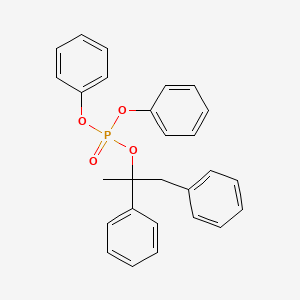
![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride](/img/structure/B1457860.png)
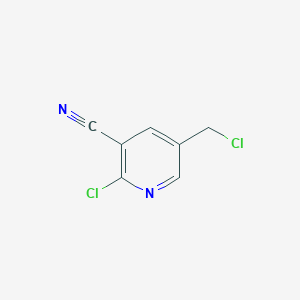
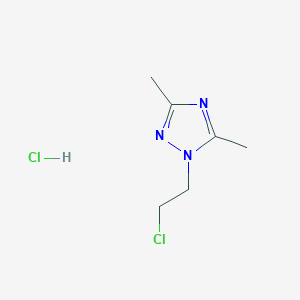
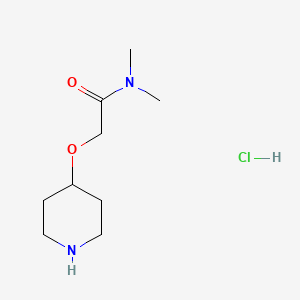
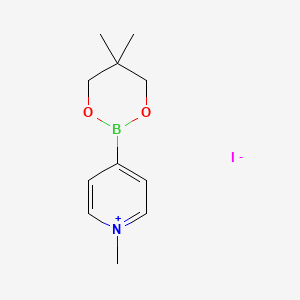
![Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1457869.png)

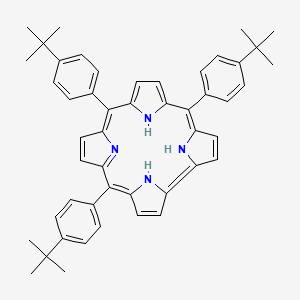
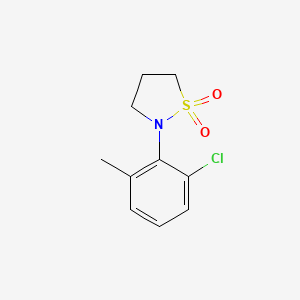

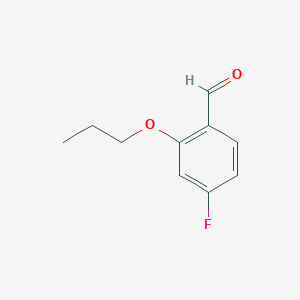
![7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde](/img/structure/B1457879.png)